![molecular formula C17H18O3 B6405179 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261908-96-6](/img/structure/B6405179.png)
4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95%
Overview
Description
4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% (4-EMMBA) is a phenolic compound of the family of benzoic acids. It is a derivative of benzoic acid and contains an ethoxy group at the 4-position and a methyl group at the 3-position. It is widely used in scientific research due to its wide range of applications. 4-EMMBA is a versatile compound, with applications in organic synthesis, medicinal chemistry, and analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. By inhibiting COX-2, 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation and pain in animal models, as well as reduce fever in humans. In addition, 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% has been found to have antioxidant properties, which may be beneficial in treating certain diseases.
Advantages and Limitations for Lab Experiments
4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it has been found to have anti-inflammatory, analgesic, and antipyretic effects, which make it a useful tool for studying inflammation, pain, and fever. However, there are some limitations to the use of 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. It is not as potent as some other compounds, and it can be toxic in high doses.
Future Directions
There are several potential future directions for the use of 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95%. It could be used in the development of new drugs and drug analogs, as well as in the development of new analytical methods. Additionally, it could be used to study the effects of inflammation, pain, and fever, as well as to study the mechanism of action of COX-2 inhibitors. Finally, 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% could be used to study the antioxidant properties of compounds and their potential therapeutic effects.
Synthesis Methods
4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% can be synthesized from 4-ethoxybenzaldehyde by a reaction with methylmagnesium bromide in diethyl ether. The reaction is carried out at 0°C and the product is isolated by column chromatography. The product is then purified by recrystallization from ethyl acetate. The overall yield of 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% is approximately 70%.
Scientific Research Applications
4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% is widely used in scientific research due to its versatile applications. It has been used in organic synthesis, medicinal chemistry, and analytical chemistry. In organic synthesis, 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% is used as a starting material for the synthesis of other compounds. In medicinal chemistry, 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% is used in the synthesis of drugs and their analogs. In analytical chemistry, 4-(4-Ethoxy-2-methylphenyl)-3-methylbenzoic acid, 95% is used as a reagent in analytical methods such as HPLC.
properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-4-20-14-6-8-16(12(3)10-14)15-7-5-13(17(18)19)9-11(15)2/h5-10H,4H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJLRFNBCZWQAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690729 | |
Record name | 4'-Ethoxy-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-96-6 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-ethoxy-2,2′-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261908-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Ethoxy-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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